![molecular formula C26H30O2 B14250341 1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene] CAS No. 501931-25-5](/img/structure/B14250341.png)
1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne is an organic compound characterized by the presence of two pentoxyphenyl groups attached to a butadiyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne typically involves the coupling of 4-pentoxyphenylacetylene with a suitable dihalide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate, in a solvent like tetrahydrofuran. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced alkyne bonds.
Substitution: Halogenated phenyl derivatives and other substituted products.
科学研究应用
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne involves its interaction with molecular targets through π-π stacking and van der Waals interactions. These interactions facilitate the formation of conductive pathways in organic electronic devices. Additionally, the compound’s ability to undergo various chemical reactions allows it to be modified for specific applications, enhancing its functionality and performance.
相似化合物的比较
Similar Compounds
- 1,4-Bis(4-butoxyphenyl)-1,3-butadiyne
- 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne
- 1,4-Bis(4-ethoxyphenyl)-1,3-butadiyne
Uniqueness
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne is unique due to the presence of pentoxy groups, which provide enhanced solubility and processability compared to shorter alkoxy derivatives. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and film-forming properties are crucial.
属性
CAS 编号 |
501931-25-5 |
|---|---|
分子式 |
C26H30O2 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
1-pentoxy-4-[4-(4-pentoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C26H30O2/c1-3-5-9-21-27-25-17-13-23(14-18-25)11-7-8-12-24-15-19-26(20-16-24)28-22-10-6-4-2/h13-20H,3-6,9-10,21-22H2,1-2H3 |
InChI 键 |
GZBUHKOMITUDFC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



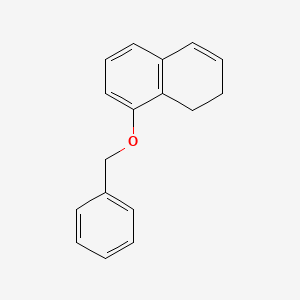
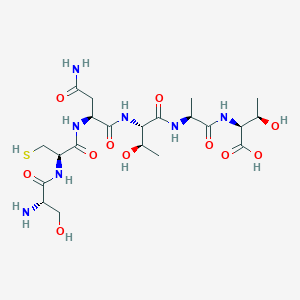
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
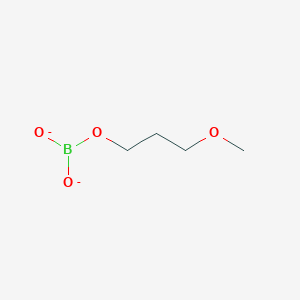
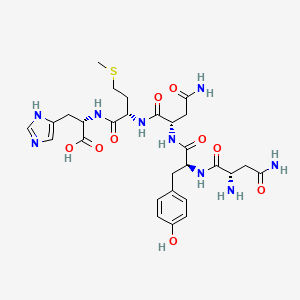
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
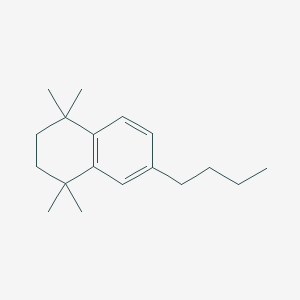
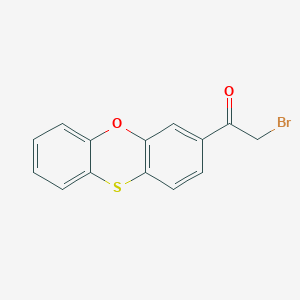

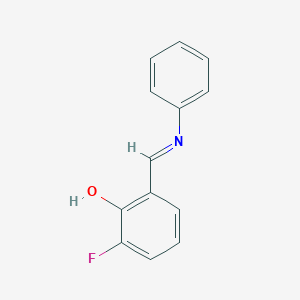
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
